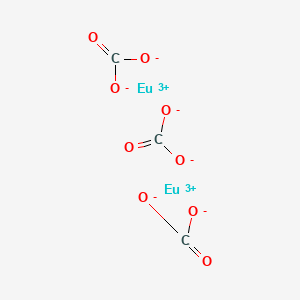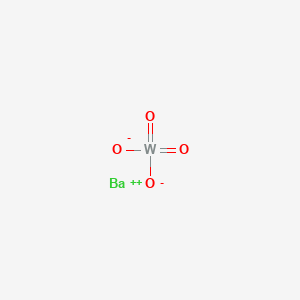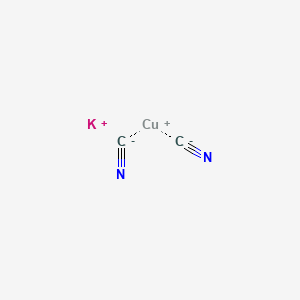
Ethyl 2-cyanobenzoate
説明
Ethyl 2-cyanobenzoate is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Synthesis Analysis
This compound can be synthesized through the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . This compound may also be used to synthesize 2-(aminomethyl)benzyl alcohol .
Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .
Chemical Reactions Analysis
The reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride results in the formation of this compound . This compound can also be used to synthesize 2-(aminomethyl)benzyl alcohol .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol, and the flash point is 143.4±9.9 °C . The index of refraction is 1.529, and the molar refractivity is 47.1±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .
科学的研究の応用
Heterocyclic Compound Synthesis
Ethyl 2-cyanobenzoate serves as a precursor for synthesizing a diverse array of heterocyclic compounds, contributing significantly to medicinal chemistry. For instance, its reaction with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound facilitates the creation of derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown considerable antitumor activities against various cancer cell lines, highlighting the compound's potential in developing novel anticancer agents (Shams et al., 2010).
Photocatalytic Degradation Studies
Environmental studies have also benefited from this compound derivatives, particularly in the context of understanding and mitigating pollution. Research into the environmental behavior of UV filters, including Ethyl-4-aminobenzoate (a related compound), in sunscreens and anesthetic ointments, reveals insights into their transformation products and fate in natural waters. This knowledge aids in assessing the ecological impact of these chemicals and developing strategies for their removal or degradation in the environment (Li et al., 2017).
Electrochemical Sensing Applications
Furthermore, this compound's derivatives are studied for their electrochemical properties, which are essential for developing new sensors and analytical techniques. Investigations into the electrochemical behavior of parabens (esters of p-hydroxybenzoic acid, closely related to this compound) at boron-doped diamond electrodes illustrate their potential in detecting and analyzing environmental contaminants. Such research offers valuable tools for environmental monitoring and ensuring water quality (Radovan et al., 2008).
Safety and Hazards
Ethyl 2-cyanobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .
作用機序
Target of Action
It is known that ethyl 2-cyanobenzoate may be used to synthesize 2-(aminomethyl)benzyl alcohol , suggesting that its targets could be related to the biochemical pathways involving this compound.
Mode of Action
The mode of action of this compound involves its reaction with other compounds. Specifically, a reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride affords this compound . This suggests that this compound interacts with its targets by participating in chemical reactions that lead to the formation of other compounds.
Biochemical Pathways
Given that this compound can be used to synthesize 2-(aminomethyl)benzyl alcohol , it may be involved in the biochemical pathways related to this compound.
Result of Action
Given that this compound can be used to synthesize 2-(aminomethyl)benzyl alcohol , it may have effects related to the functions of this compound.
特性
IUPAC Name |
ethyl 2-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQAJOJDAZNFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288098 | |
| Record name | Ethyl 2-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6525-45-7 | |
| Record name | 6525-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)




![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)




